4-Cyclobutyl-6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Cyclobutyl-6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a unique combination of cyclobutyl, pyridazinyl, piperazinyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the cyclobutyl group and the piperazinyl group. The final step involves the attachment of the pyridazinyl group, which contains the 2,4-dimethyl-1,3-thiazol-5-yl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-Cyclobutyl-6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclobutyl-6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
- 4-Cyclobutyl-6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyridine
- 4-Cyclobutyl-6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H25N7S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-[6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C21H25N7S/c1-14-21(29-15(2)24-14)17-6-7-19(26-25-17)27-8-10-28(11-9-27)20-12-18(22-13-23-20)16-4-3-5-16/h6-7,12-13,16H,3-5,8-11H2,1-2H3 |
InChI Key |
CMLDFVOHBLIDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4)C5CCC5 |
Origin of Product |
United States |
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